Octahydrofuro[3,4-f][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydrofuro[3,4-f][1,4]oxazepine is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazepine family, which is known for its diverse pharmacological and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octahydrofuro[3,4-f][1,4]oxazepine typically involves the reaction of imine groups with cyclic anhydrides. This method is simple and effective for producing oxazepine derivatives . Another approach involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C, which leads to the formation of benzo[b][1,4]oxazepine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yield reactions and scalable processes, are likely to be applied.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydrofuro[3,4-f][1,4]oxazepine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine N-oxides, while reduction may produce reduced oxazepine derivatives .
Wissenschaftliche Forschungsanwendungen
Octahydrofuro[3,4-f][1,4]oxazepine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of various medical conditions, including anxiety and epilepsy.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of octahydrofuro[3,4-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For example, oxazepine derivatives have been shown to interact with neurotransmitter receptors in the brain, leading to their effects on anxiety and epilepsy . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Octahydrofuro[3,4-f][1,4]oxazepine can be compared with other similar compounds in the oxazepine family, such as:
1,2-Oxazepine: Differentiated by the position of the nitrogen and oxygen atoms in the ring.
1,3-Oxazepine: Another isomer with different pharmacological properties.
1,4-Oxazepine: The parent compound of the family, known for its broad range of biological activities.
The uniqueness of this compound lies in its specific ring structure and the resulting pharmacological properties, which can differ significantly from those of other oxazepine isomers.
Eigenschaften
Molekularformel |
C7H13NO2 |
---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2,3,4,5,5a,6,8,8a-octahydrofuro[3,4-f][1,4]oxazepine |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7-5-9-4-6(7)3-8-1/h6-8H,1-5H2 |
InChI-Schlüssel |
BXAUZDVULYPODU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2COCC2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.